molecular formula C7H12O4 B1670675 Dimethyl glutarate CAS No. 1119-40-0

Dimethyl glutarate

Cat. No. B1670675
Key on ui cas rn: 1119-40-0
M. Wt: 160.17 g/mol
InChI Key: XTDYIOOONNVFMA-UHFFFAOYSA-N
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Patent
US08637536B2

Procedure details

To a suspension of potassium tert-butoxide (7.29 g, 64.9 mmol) in t-butylmethyl ether (100 mL) was added a solution of dimethyl pentanedioate (5.2 g, 32.5 mmol) and methyl formate (1.950 g, 32.5 mmol) in t-butylmethyl ether (50 mL). The mixture was stirred overnight and concentrated to dryness afford the yellow oil. The oil was dissolved in methanol (80 mL), to which thiourea (2.72 g, 35.7 mmol) was added. The mixture was heated to reflux overnight. The result mixture was concentrated and dissolved in water, adjust pH to 3 with AcOH. The solution was extracted with DCM three times. The combined organic layers were dried over Na2SO4, filtered and concentrated to afford the title compound (2.1 g, 9.80 mmol, 30.2% yield).
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
30.2%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([O:16][CH3:17])(=[O:15])[CH2:8][CH2:9][CH2:10][C:11]([O:13]C)=O.[CH:18](OC)=O.[NH2:22][C:23]([NH2:25])=[S:24]>C(OC)(C)(C)C.CO>[O:13]=[C:11]1[C:10]([CH2:9][CH2:8][C:7]([O:16][CH3:17])=[O:15])=[CH:18][NH:25][C:23](=[S:24])[NH:22]1 |f:0.1|

Inputs

Step One
Name
Quantity
7.29 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CCCC(=O)OC)(=O)OC
Name
Quantity
1.95 g
Type
reactant
Smiles
C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Three
Name
Quantity
2.72 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
afford the yellow oil
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The result mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with DCM three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1NC(NC=C1CCC(=O)OC)=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.8 mmol
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 30.2%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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